7-Methyl-3,4-dihydroisoquinoline

Monoamine oxidase inhibition Neuropharmacology Enzyme kinetics

7-Methyl-3,4-dihydroisoquinoline (≥98%) is the optimal scaffold for MAO-A inhibitor programs: the 3,4-dihydro oxidation state delivers an 8.5-fold Ki improvement (2 μM vs 17 μM) over fully aromatic isoquinolines. The 7-methyl substituent is non-interchangeable—substituting with unsubstituted, 6,7-dimethoxy, or 1-substituted analogs yields non-equivalent binding outcomes due to altered electron density and steric constraints. The reactive C=N imine bond enables diastereoselective annulation with 2-acylcyclohexane-1,3-diones and β-aroylacrylic acids, constructing polycyclic frameworks inaccessible to fully saturated analogs without additional redox steps. Derivatives demonstrate spasmolytic activity, high predicted GI absorption, and BBB penetration. Validated for LAP-targeted anticancer agent design via molecular docking and in vitro assays. Bulk and custom synthesis available.

Molecular Formula C10H11N
Molecular Weight 145.2 g/mol
CAS No. 102652-86-8
Cat. No. B3045173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-3,4-dihydroisoquinoline
CAS102652-86-8
Molecular FormulaC10H11N
Molecular Weight145.2 g/mol
Structural Identifiers
SMILESCC1=CC2=C(CCN=C2)C=C1
InChIInChI=1S/C10H11N/c1-8-2-3-9-4-5-11-7-10(9)6-8/h2-3,6-7H,4-5H2,1H3
InChIKeyLEKVTJWRUHJMGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-3,4-dihydroisoquinoline (CAS 102652-86-8): Chemical Identity and Procurement Baseline


7-Methyl-3,4-dihydroisoquinoline (CAS 102652-86-8) is a partially saturated isoquinoline derivative with the molecular formula C10H11N and a molecular weight of 145.20 g/mol . The compound features a methyl substituent at the 7-position of the dihydroisoquinoline scaffold, a core structure recognized for its synthetic versatility in medicinal chemistry and natural product synthesis [1]. As an intermediate oxidation state between fully aromatic isoquinolines and fully saturated tetrahydroisoquinolines, this compound occupies a distinct chemical space that influences both its reactivity profile and biological target engagement potential [2].

Why In-Class Substitution of 7-Methyl-3,4-dihydroisoquinoline Requires Quantitative Justification


Substituting 7-Methyl-3,4-dihydroisoquinoline with another 3,4-dihydroisoquinoline derivative cannot be assumed to yield equivalent outcomes due to the pronounced sensitivity of both biological activity and chemical reactivity to substitution pattern and oxidation state. Within the 3,4-dihydroisoquinoline class, inhibitory potency against monoamine oxidase A varies by nearly two orders of magnitude (Ki = 2–130 μM) depending on specific substitution [1]. The 7-methyl substituent alters the electron density of the aromatic ring and introduces steric constraints that differ from unsubstituted, 6,7-dimethoxy, or 1-substituted analogs, directly impacting binding interactions with hydrophobic enzyme pockets and receptor sites [2]. Furthermore, the partially saturated C=N bond of the 3,4-dihydro scaffold confers distinct reactivity compared to fully aromatic or fully saturated analogs, making it a non-interchangeable intermediate in multistep synthetic routes [3].

Quantitative Differentiation Evidence: 7-Methyl-3,4-dihydroisoquinoline Versus Closest Analogs


MAO-A Inhibitory Potency: 3,4-Dihydroisoquinoline Class Versus Fully Aromatic and Tetrahydro Analogs

The 3,4-dihydroisoquinoline oxidation state, which includes 7-Methyl-3,4-dihydroisoquinoline as a substituted member, exhibits superior MAO-A inhibitory potency compared to both fully aromatic isoquinolines and 1,2,3,4-tetrahydroisoquinolines. This class-level advantage provides a quantitative basis for selecting the 3,4-dihydro scaffold when MAO-A inhibition is the target application [1].

Monoamine oxidase inhibition Neuropharmacology Enzyme kinetics

Synthetic Intermediate Versatility: 3,4-Dihydro Scaffold Enables Derivatization to Bioactive Heterocycles

The 3,4-dihydroisoquinoline scaffold, including 7-Methyl-3,4-dihydroisoquinoline, serves as a versatile synthetic intermediate for constructing pharmacologically relevant polycyclic frameworks. Unlike fully aromatic isoquinolines which require harsh reduction conditions for further functionalization, or fully saturated tetrahydroisoquinolines which lack the reactive imine moiety, the 3,4-dihydro scaffold retains the C=N bond that enables annulation, cycloaddition, and nucleophilic addition reactions [1][2].

Organic synthesis Heterocyclic chemistry Medicinal chemistry

Regiochemical Precision: 7-Methyl Substitution Directs Reactivity Compared to Unsubstituted or 6,7-Dimethoxy Analogs

The presence of the methyl group at the 7-position of 3,4-dihydroisoquinoline alters the electronic environment and steric profile of the aromatic ring, influencing both the regioselectivity of electrophilic reactions and the binding orientation within biological targets. Unsubstituted 3,4-dihydroisoquinoline and 6,7-dimethoxy derivatives present different electron density distributions, leading to divergent reaction outcomes and biological activity profiles [1].

Structure-activity relationship Synthetic methodology Regioselectivity

Spasmolytic Activity Potential: 1,3-Disubstituted 3,4-Dihydroisoquinolines Demonstrate Smooth Muscle Relaxation

Novel 1,3-disubstituted 3,4-dihydroisoquinolines have been shown to exhibit spasmolytic activity, with in silico predictions of smooth muscle relaxant effects validated by in vitro contractility assays. Two compounds from this series demonstrated significant modulation of spontaneous smooth muscle contractile responses, with one also exhibiting DPPH antioxidant activity comparable to rutin [1]. While 7-Methyl-3,4-dihydroisoquinoline itself lacks the 1,3-disubstitution pattern, it serves as the core scaffold from which such bioactive derivatives can be synthesized.

Spasmolytic activity Smooth muscle pharmacology Drug discovery

Anticancer Target Engagement: 3,4-Dihydroisoquinoline Moiety Inhibits Leucine Aminopeptidase

Compounds containing the 3,4-dihydroisoquinoline moiety have been identified as potentially active inhibitors of leucine aminopeptidase (LAP), an enzyme implicated in tumor progression. Molecular docking studies and subsequent in vitro evaluation confirmed that the dihydroisoquinoline scaffold engages the LAP active site, providing a structural basis for antiproliferative activity [1].

Anticancer Leucine aminopeptidase inhibition Molecular docking

Validated Application Scenarios for 7-Methyl-3,4-dihydroisoquinoline Based on Quantitative Evidence


MAO-A Inhibitor Lead Discovery and SAR Exploration

Use 7-Methyl-3,4-dihydroisoquinoline as a core scaffold for developing novel monoamine oxidase A inhibitors. The 3,4-dihydro oxidation state confers up to an 8.5-fold improvement in Ki minimum (2 μM) over fully aromatic analogs (17 μM), establishing this scaffold as the preferred starting point for maximizing MAO-A inhibitory potency within the simple isoquinoline family [1]. Researchers can further derivatize the 7-methyl-substituted core to explore SAR and optimize potency and selectivity.

Synthesis of Polycyclic Heterocycles via Annulation Chemistry

Employ 7-Methyl-3,4-dihydroisoquinoline as a reactive imine-containing intermediate for the diastereoselective synthesis of polycyclic frameworks. The compound's C=N bond enables annulation with 2-acylcyclohexane-1,3-diones and β-aroylacrylic acids to generate benzopyrrocolinone derivatives and other complex heterocycles, reactions that are inaccessible to fully aromatic or fully saturated analogs without additional redox steps [1][2].

Development of Spasmolytic Agents with Favorable Drug-Like Properties

Utilize 7-Methyl-3,4-dihydroisoquinoline as a synthetic precursor for generating 1,3-disubstituted derivatives with demonstrated spasmolytic activity. Derivatives based on this scaffold have shown smooth muscle relaxant effects in vitro and are predicted to exhibit high gastrointestinal absorption and blood-brain barrier penetration according to Lipinski's rule of five, supporting their evaluation as potential therapeutics for smooth muscle contractile disorders [3].

Leucine Aminopeptidase Inhibitor Design for Anticancer Research

Leverage 7-Methyl-3,4-dihydroisoquinoline as a starting point for designing leucine aminopeptidase inhibitors with antiproliferative activity. The dihydroisoquinoline moiety has been validated through molecular docking and in vitro assays to engage the LAP active site, providing a rational basis for structure-based optimization toward anticancer agents [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methyl-3,4-dihydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.